molecular formula C12H16O B13221560 (1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 84275-49-0

(1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B13221560
CAS No.: 84275-49-0
M. Wt: 176.25 g/mol
InChI Key: GJIUZNMFBCIJDB-LLVKDONJSA-N
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Description

(1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a unique structure that includes a tetrahydronaphthalene core substituted with a hydroxyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a palladium or platinum catalyst under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products

    Oxidation: Formation of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Formation of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the hydrophobic tetrahydronaphthalene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: A ketone derivative with similar structural features.

    2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene: A fully saturated hydrocarbon with a similar core structure.

Uniqueness

(1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

84275-49-0

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(1S)-2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-ol

InChI

InChI=1S/C12H16O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11,13H,7-8H2,1-2H3/t11-/m1/s1

InChI Key

GJIUZNMFBCIJDB-LLVKDONJSA-N

Isomeric SMILES

CC1(CCC2=CC=CC=C2[C@H]1O)C

Canonical SMILES

CC1(CCC2=CC=CC=C2C1O)C

Origin of Product

United States

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